molecular formula C7H13NO2 B2891517 3-[Amino(cyclopropyl)methyl]oxetan-3-ol CAS No. 2172506-46-4

3-[Amino(cyclopropyl)methyl]oxetan-3-ol

Cat. No.: B2891517
CAS No.: 2172506-46-4
M. Wt: 143.186
InChI Key: OVRVPJDKUQAXMK-UHFFFAOYSA-N
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Description

Contextual Significance of the Oxetane (B1205548) Scaffold in Contemporary Chemical Research

The oxetane scaffold, a four-membered heterocyclic ether, has garnered considerable attention in contemporary chemical research, particularly in the field of drug discovery. nih.govresearchgate.net Historically underutilized due to perceived instability, oxetanes are now recognized for their ability to confer advantageous properties to bioactive molecules. acs.org

Incorporating an oxetane ring can lead to significant improvements in a compound's physicochemical profile. nih.govresearchgate.net These improvements include enhanced aqueous solubility, reduced lipophilicity, and increased metabolic stability. nih.govresearchgate.net The compact, polar, and three-dimensional nature of the oxetane ring makes it an attractive bioisostere for commonly used functional groups like gem-dimethyl and carbonyl groups. nih.govresearchgate.net By replacing these groups with an oxetane, medicinal chemists can fine-tune a molecule's properties to improve its drug-like characteristics. nih.gov

The influence of the oxetane ring extends to modulating the basicity of nearby amine groups, a critical factor in optimizing a drug's pharmacokinetic and pharmacodynamic profile. acs.org The electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of an adjacent amine, which can be beneficial for reducing off-target effects and improving cell permeability. acs.org This strategic use of the oxetane scaffold has been successfully employed in the development of a number of clinical and preclinical drug candidates for a variety of diseases, including cancer, viral infections, and neurodegenerative disorders. nih.govnih.gov

Table 1: Impact of the Oxetane Scaffold on Molecular Properties
PropertyEffect of Oxetane IncorporationReference
Aqueous SolubilityGenerally Increased nih.govresearchgate.net
Lipophilicity (logP)Generally Decreased nih.gov
Metabolic StabilityOften Improved nih.govresearchgate.net
Molecular ConformationInduces Three-Dimensionality researchgate.net
Basicity of Proximal AminesReduced acs.org

Role of the Cyclopropylamine (B47189) Moiety in Molecular Design and Biological Applications

The cyclopropylamine moiety is another privileged structural motif in medicinal chemistry, featured in numerous approved drugs. thieme-connect.com Its prevalence stems from the unique conformational and electronic properties of the cyclopropane (B1198618) ring. unl.pt The rigid, three-membered ring introduces a degree of conformational constraint into a molecule, which can lead to higher binding affinity and selectivity for its biological target. unl.pt

This conformational rigidity can be particularly advantageous in locking a molecule into a bioactive conformation, thereby reducing the entropic penalty of binding. unl.pt Furthermore, the cyclopropane ring can influence the electronic properties of the adjacent amine, which can impact its reactivity and interactions with biological macromolecules. longdom.org

Derivatives of cyclopropylamine have demonstrated a wide range of biological activities, including antidepressant, antiviral, and anticancer effects. longdom.org For instance, the cyclopropylamine core is a key feature of monoamine oxidase inhibitors (MAOIs) and has been incorporated into various enzyme inhibitors. longdom.org In agricultural chemistry, cyclopropylamine derivatives are utilized as herbicides, fungicides, and insecticides. longdom.org

Table 2: Examples of Biological Activities of Cyclopropylamine-Containing Compounds
Biological ActivityExample Application AreaReference
Enzyme InhibitionMonoamine Oxidase Inhibitors (MAOIs) longdom.org
AnticancerLysine-Specific Demethylase 1 (LSD1) Inhibitors nih.gov
AntiviralVarious antiviral agents longdom.org
AntimicrobialFluoroquinolone antibiotics researchgate.net
AgrochemicalHerbicides, Fungicides, Insecticides longdom.org

Rationale for Investigating the 3-[Amino(cyclopropyl)methyl]oxetan-3-ol Core Structure

The rationale for investigating the this compound core structure is rooted in the synergistic potential of combining the beneficial properties of the oxetane scaffold and the cyclopropylamine moiety. The hypothesis is that this hybrid structure could offer a unique set of advantages for the design of novel bioactive compounds.

The oxetane-3-ol portion of the molecule is expected to enhance aqueous solubility and introduce a three-dimensional structural element. nih.govunimelb.edu.au The tertiary alcohol on the oxetane ring can also serve as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological targets. nih.gov The 3-substitution pattern on the oxetane ring is often associated with greater stability compared to 2-substituted oxetanes. acs.org

Simultaneously, the cyclopropylmethylamine fragment introduces conformational rigidity and a key basic nitrogen atom. The cyclopropyl (B3062369) group can orient the amino group in a specific spatial arrangement, which could be crucial for binding to a target protein. The combination of the oxetane's influence on basicity and the inherent properties of the cyclopropylamine could lead to a finely tuned pKa value, optimizing the compound's pharmacokinetic properties.

Therefore, the this compound core structure represents a promising starting point for the development of new chemical probes and therapeutic candidates, leveraging the established benefits of its constituent parts to explore new chemical space.

Overview of Key Academic Research Areas Pertaining to this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, the research areas for structurally related compounds provide a strong indication of its potential applications. The investigation of molecules containing either the 3-amino-oxetan-3-ol or the cyclopropylamine core is prevalent in several key areas of medicinal chemistry.

One major area of research is the development of enzyme inhibitors . The unique structural features of this compound make it an attractive scaffold for targeting the active sites of enzymes. For example, derivatives of 3-amino-2-hydroxypropoxy isoflavones have been synthesized and evaluated as potential anticancer agents and activators of the Nrf2/ARE pathway. nih.gov Similarly, cyclopropylamine derivatives are being actively investigated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy. nih.govrsc.org

Another significant research direction is in the field of antiviral agents . The 3-amino-2-hydroxypropoxy moiety, which shares structural similarities with the core of the target compound, has been incorporated into isoflavone (B191592) derivatives that have shown anti-hepatitis C virus (HCV) activity. nih.gov

Furthermore, the development of novel antimicrobial and antifungal agents is a relevant research area. The cyclopropylamine moiety is a well-known component of many fluoroquinolone antibiotics, and new derivatives are continuously being explored for their antimicrobial properties. researchgate.net

Finally, the unique physicochemical properties imparted by the oxetane ring suggest that this core structure could be valuable in developing agents for central nervous system (CNS) disorders , where the ability to cross the blood-brain barrier is crucial. The modulation of lipophilicity and basicity by the oxetane scaffold can be strategically used in the design of CNS-active compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[amino(cyclopropyl)methyl]oxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6(5-1-2-5)7(9)3-10-4-7/h5-6,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRVPJDKUQAXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2(COC2)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Amino Cyclopropyl Methyl Oxetan 3 Ol and Its Derivatives

Strategies for Oxetane (B1205548) Ring Construction

The formation of the strained oxetane ring is a key synthetic hurdle that can be overcome through various strategic approaches. The inherent ring strain makes the kinetics of 4-membered ring formation less favorable than for larger rings, often necessitating the use of highly reactive intermediates or specific catalytic systems. sci-hub.st

Intramolecular Cyclization Approaches to Oxetane Formation

Intramolecular cyclization is a common and effective method for the synthesis of the oxetane ring. These strategies typically involve the formation of either a carbon-oxygen (C-O) or a carbon-carbon (C-C) bond to close the four-membered ring.

The most prevalent method for constructing the oxetane ring via C-O bond formation is the intramolecular Williamson ether synthesis. sci-hub.stmagtech.com.cn This reaction involves a nucleophilic attack of an alkoxide on a carbon atom bearing a leaving group, positioned in a 1,3-relationship. The success of this SN2 reaction is dependent on the substrate, as competing side reactions like elimination can occur. acs.org

A typical precursor for this reaction is a 1,3-halohydrin, which can be generated from the corresponding 1,3-diol. acs.orgresearchgate.net For instance, treatment of a 1,3-diol with a reagent like N-bromosuccinimide can selectively functionalize one of the hydroxyl groups, setting the stage for subsequent base-promoted cyclization. The choice of base is critical, with common options including sodium hydride (NaH), potassium hydroxide (KOH), or potassium tert-butoxide (KOtBu). acs.org

Another approach involves the acid-catalyzed cyclization of 1,3-diols. This method proceeds via protonation of one of the hydroxyl groups, converting it into a good leaving group (water). The remaining hydroxyl group then acts as an intramolecular nucleophile to displace the water molecule and form the oxetane ring.

The synthesis of oxetan-3-ol, a key intermediate for more complex derivatives, can be achieved from epichlorohydrin. The process involves the opening of the epoxide, protection of the primary alcohol, base-induced hydrolysis and cyclization, followed by deprotection. researchgate.netatlantis-press.com This multi-step sequence highlights the utility of intramolecular C-O bond formation in building the foundational oxetane structure.

Starting MaterialReagentsKey TransformationProductReference
1,3-Diol1. Selective halogenation (e.g., NBS) 2. Base (e.g., NaH)Intramolecular Williamson Ether SynthesisSubstituted Oxetane acs.org
1,3-DiolAcid catalyst (e.g., H₂SO₄)Acid-catalyzed dehydration and cyclizationSubstituted Oxetane
Epichlorohydrin1. Acetic Acid 2. Protecting group 3. Base (e.g., NaOH) 4. DeprotectionEpoxide opening, protection, cyclization, deprotectionOxetan-3-ol researchgate.netatlantis-press.com

While less common than C-O bond formation, intramolecular C-C bond formation provides an alternative and powerful route to the oxetane core. These reactions often involve the cyclization of an oxygen-containing substrate with a suitably positioned carbanion or radical.

One notable strategy involves the rhodium-catalyzed O-H insertion and subsequent C-C bond-forming cyclization. This method allows for the synthesis of diversely substituted oxetanes bearing functional groups, which is a significant advantage for creating complex molecules. nih.gov The process typically starts with a diazo compound that, in the presence of a rhodium catalyst, forms a metallocarbene. This reactive intermediate can then undergo an O-H insertion with an alcohol, followed by an intramolecular C-C bond formation to yield the oxetane.

Another approach is the intramolecular Michael addition. This reaction can lead to the stereoselective synthesis of highly substituted oxetanes. For example, the cyclization of vinylogous urethane derivatives can produce tetrasubstituted oxetanes.

The synthesis of spirocyclic oxetanes, which are of particular interest in medicinal chemistry, can also be achieved through C-C bond formation. For instance, the treatment of certain epoxy allylic ethers with a strong base can lead to the formation of vinyl oxetanes through a regioselective intramolecular epoxide ring-opening cyclization. acs.org

Precursor TypeKey ReactionCatalyst/ReagentProduct TypeReference
Diazo compound and alcoholO-H insertion and C-C bond formationRhodium catalystSubstituted oxetane nih.gov
Vinylogous urethane derivativeIntramolecular Michael additionBaseTetrasubstituted oxetane
Epoxy allylic etherIntramolecular epoxide ring-openingStrong base (e.g., sBuLi)Vinyl oxetane acs.org

Cycloaddition Reactions in Oxetane Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a direct and atom-economical route to the oxetane ring. These methods involve the reaction of two unsaturated components to form the four-membered ring in a single step.

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, leading to the formation of an oxetane. nih.govresearchgate.net This reaction, first reported in 1909, is a powerful tool for the synthesis of a wide variety of oxetanes. The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state, which then reacts with the ground-state alkene. nih.gov

The regioselectivity and stereoselectivity of the Paternò-Büchi reaction can be influenced by several factors, including the nature of the carbonyl compound and the alkene, the solvent, and the presence of chiral auxiliaries. For example, the reaction of aldehydes with electron-rich alkenes often proceeds with high regioselectivity. nih.gov This method has been successfully employed in the synthesis of natural products containing the oxetane moiety. nih.gov

Carbonyl CompoundAlkeneConditionsProductReference
Aldehyde/KetoneAlkeneUV irradiationOxetane nih.govresearchgate.net
BenzaldehydeEnol etherUV irradiation3-Alkoxyoxetane nih.gov

In addition to photochemical methods, transition metal-catalyzed formal [2+2] cycloadditions have emerged as a valuable strategy for oxetane synthesis. These reactions often proceed under milder conditions than their photochemical counterparts and can offer excellent control over stereoselectivity.

For example, Lewis acid-catalyzed asymmetric formal [2+2] cycloadditions can be used to form chiral oxetanes. Mikami and co-workers reported the use of copper(II) and palladium(II) complexes to catalyze the reaction between trifluoropyruvate and activated alkenes, yielding 2-trifluoromethyloxetanes with high enantioselectivity. acs.org

Another example involves the gold-catalyzed synthesis of oxetan-3-ones from propargylic alcohols. This reaction is proposed to proceed through an α-oxo gold carbene intermediate, which then undergoes a cyclization to form the strained oxetane ring. nih.govorganic-chemistry.org This method is notable for its operational simplicity, as it can be performed under open-flask conditions. nih.gov

Reactant 1Reactant 2CatalystProductReference
TrifluoropyruvateActivated alkeneCu(II) or Pd(II) complex2-Trifluoromethyloxetane acs.org
Propargylic alcoholOxidantGold catalystOxetan-3-one nih.govorganic-chemistry.org

Ring Expansion Reactions of Epoxides

The formation of the four-membered oxetane ring from a three-membered epoxide precursor is a thermodynamically favorable strategy for synthesizing oxetane derivatives. beilstein-journals.org This approach leverages the release of ring strain in the starting epoxide. A common method involves the use of sulfur-stabilized carbanions, such as dimethylsulfoxonium methylide, which act as methylenation agents. organic-chemistry.org The reaction proceeds via a nucleophilic attack of the ylide on the epoxide, followed by an intramolecular displacement to form the oxetane ring. organic-chemistry.org

This transformation can be performed stereospecifically, with complete retention of enantiomeric purity and stereochemistry from the chiral epoxide precursor. organic-chemistry.org The process is not limited to simple epoxides; it has been successfully applied in the synthesis of enantioenriched and functionally substituted oxetanes. For instance, Shibasaki and co-workers developed a one-pot enantioselective synthesis involving an asymmetric Corey–Chaykovsky epoxidation followed by ring expansion of the resulting chiral epoxides to yield chiral 2,2-disubstituted oxetanes with high enantiomeric excess. acs.org The reaction conditions, such as temperature and the choice of base, can influence the yield and efficiency of the ring expansion. organic-chemistry.orgacs.org

Table 1. Ring Expansion of Chiral Epoxides with Dimethylsulfoxonium Methylide. acs.org
EntryStarting Epoxide Substituents (R, R1, R2, R3)ConditionsYield (%)Enantiomeric Excess (ee, %)
1C6H5, H, H, HNaH, DMSO, 70 °C85>98
2n-hexyl, H, H, Ht-BuOK, t-BuOH, 80 °C91>98
3H, CH2OCH2Ph, H, Ht-BuOK, t-BuOH, 80 °C80>98
4C6H5, Et, H, HNaH, DMSO, 110 °C88>98

Oxidative Cyclization Reactions

Oxidative cyclization provides another route to the oxetane skeleton. These reactions typically involve the formation of a C-O bond through an intramolecular process facilitated by an oxidizing agent. One such method is the solvent-controlled oxidative cyclization of Michael adducts derived from malonates and chalcones. organic-chemistry.org By using a combination of iodosobenzene (PhIO) and tetrabutylammonium iodide (Bu4NI), it is possible to selectively synthesize either oxetanes or cyclopropanes. acs.org The choice of solvent plays a critical role; conducting the reaction in an open-air system with water favors the formation of the oxetane as the major product. acs.orgorganic-chemistry.org

Gold-catalyzed reactions have also emerged as a powerful tool. For example, the intermolecular oxidation of terminal alkynes using a gold catalyst can generate a reactive α-oxo gold carbene intermediate, which can then undergo cyclization. nih.gov This strategy has been applied to the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols, proceeding efficiently without the need for hazardous diazo ketones. nih.govorganic-chemistry.org

Synthesis of Oxetan-3-ol Building Blocks

The synthesis of the oxetan-3-ol core is a critical step in constructing the target molecule. Oxetan-3-ol is a valuable building block as it can be a precursor to oxetan-3-one, a versatile intermediate in medicinal chemistry. researchgate.netatlantis-press.com

Several synthetic routes to oxetan-3-ol have been developed:

From Propargylic Alcohols: A gold-catalyzed oxidative cyclization of propargyl alcohol provides a direct, one-step synthesis of oxetan-3-one, which can subsequently be reduced to oxetan-3-ol. nih.govatlantis-press.com This method is advantageous due to the commercial availability of the starting material and the operational simplicity of the reaction. nih.gov

From Epoxy Chloropropane: A multi-step synthesis starting from epichlorohydrin (epoxy chloropropane) has been reported. researchgate.netatlantis-press.com The sequence involves the ring-opening of the epoxide, esterification, protection, intramolecular cyclization via a ring-closure reaction, and final deprotection to yield oxetan-3-ol. researchgate.netatlantis-press.com

From Dihydroxyacetone Dimer: Carreira and co-workers developed a four-step synthesis of oxetan-3-one starting from dihydroxyacetone dimer. acs.org This route involves an intramolecular cyclization to form the oxetane ring. acs.org

These methods provide access to the key oxetane-3-ol intermediate, which can then be further functionalized to introduce the amino(cyclopropyl)methyl side chain.

Introduction and Derivatization of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine unit is a significant pharmacophore found in numerous biologically active compounds, valued for the conformational rigidity and unique electronic properties conferred by the strained three-membered ring. longdom.orgacs.org Its synthesis is a key aspect of constructing the target molecule.

Amination of Cyclopropanol Precursors

Direct amination of cyclopropanol derivatives offers an efficient and scalable route to cyclopropylamines. longdom.org This transformation can be achieved by reacting a cyclopropanol with ammonia (B1221849) or an amine, often in the presence of a catalyst. longdom.org More recently, methods have been developed where zinc homoenolates, generated from the C-C bond cleavage of cyclopropanols, can react as electrophiles with nucleophilic amines. researchgate.net This strategy allows for the synthesis of highly functionalized trans-cyclopropylamines with good yields and high diastereoselectivity. researchgate.net Another approach involves the reaction of α-chloroaldehydes to generate a zinc homoenolate intermediate, which is then trapped by an amine and undergoes subsequent ring closure to form the cyclopropylamine product. chemrxiv.org

Applications of Curtius Rearrangement in Cyclopropylamine Synthesis

The Curtius rearrangement is a versatile and widely used method for synthesizing primary amines, including cyclopropylamines. acs.org The reaction involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, into an isocyanate, which is then trapped by a nucleophile to form the desired amine or a protected derivative like a carbamate or urea. nih.govnih.govwikipedia.org

A key advantage of the Curtius rearrangement is its broad functional group tolerance and the fact that the migration of the alkyl group occurs with complete retention of stereochemistry. nih.govwikipedia.org This makes it particularly suitable for the synthesis of optically active cyclopropylamines from chiral cyclopropane (B1198618) carboxylic acids. nih.gov The acyl azide intermediate can be prepared from the corresponding carboxylic acid, which in turn can be accessed through various synthetic routes. nih.govnih.gov

Table 2. Examples of Curtius Rearrangement in Amine Synthesis.
Starting MaterialKey ReagentsIntermediateFinal Product TypeReference
Cyclopropane Carboxylic AcidDPPA, Et3N, tBuOHCyclopropyl (B3062369) IsocyanateBoc-protected Cyclopropylamine nih.gov
Aliphatic Carboxylic AcidAcyl Azide Formation, HeatAlkyl IsocyanatePrimary Amine (after hydrolysis) nih.govwikipedia.org
Aromatic Carboxylic AcidAcyl Azide Formation, Heat, Benzyl AlcoholAryl IsocyanateCbz-protected Amine wikipedia.org

Asymmetric Cyclopropanation Strategies

To control the stereochemistry of the cyclopropane ring, asymmetric cyclopropanation methods are employed. These strategies are crucial for accessing enantioenriched cyclopropylamine precursors. wiley-vch.de Catalytic radical processes have been developed for the asymmetric cyclopropanation of dehydroaminocarboxylates using in situ-generated diazo compounds. nih.gov For instance, Co(II)-based metalloradical catalysis with D2-symmetric chiral amidoporphyrin ligands can effectively cyclopropanate various dehydroaminocarboxylates, enabling the stereoselective synthesis of chiral cyclopropyl α-amino acid derivatives. nih.gov

Other strategies involve the use of chiral auxiliaries combined with substrate-directable reactions. A three-step sequence of aldol-cyclopropanation-retro-aldol has been described for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which are valuable precursors for cyclopropylamines. rsc.org These advanced catalytic and stoichiometric methods provide powerful tools for constructing the chiral cyclopropane core with high levels of stereocontrol. nih.govacs.org

Metal-Catalyzed C-N Cross-Coupling Reactions for Cyclopropylamine Formation

The cyclopropylamine motif is a crucial component found in a wide array of biologically active compounds. chemrxiv.org While various methods exist for the synthesis of the primary cyclopropylamine, metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for creating N-aryl and N-heteroaryl cyclopropylamine derivatives. longdom.orgresearchgate.net These reactions provide a powerful tool for building molecular complexity by forming a carbon-nitrogen bond between a cyclopropylamine and an aryl or heteroaryl halide or pseudohalide.

Palladium-catalyzed systems are widely employed for these transformations. The reactions typically involve a palladium precursor, a suitable phosphine ligand, and a base. The development of specialized ligands has been crucial for achieving high efficiency and broad substrate scope, enabling the coupling of cyclopropylamine with a variety of (pseudo)aryl halides. researchgate.netacs.org

More recently, nickel-catalyzed systems have emerged as a cost-effective and highly reactive alternative. researchgate.netresearchgate.net Nickel catalysts have demonstrated the ability to couple cyclopropylamine with challenging substrates, including aryl chlorides, often at room temperature. The scope of reactivity for nickel-based catalysts has, in some cases, surpassed that of previously reported palladium and copper systems. researchgate.netresearchgate.net The Chan-Lam coupling, which utilizes copper catalysts, offers another orthogonal approach, typically involving boronic acid partners under aerobic conditions. nih.gov

These metal-catalyzed C-N cross-coupling reactions are fundamental for the synthesis of advanced derivatives of the target scaffold, allowing for the introduction of diverse aromatic and heteroaromatic substituents on the nitrogen atom.

Table 1: Examples of Metal-Catalyzed C-N Cross-Coupling with Cyclopropylamine

Catalyst SystemAmine SubstrateElectrophileBaseSolventConditionsYieldReference
Pd₂(dba)₃ / BINAPCyclopropylamineAryl bromideNaOt-BuToluene80-100 °CModerate to High researchgate.net
NiCl₂(PCy₃)₂ / PCy₃CyclopropylamineAryl chlorideNaOt-BuToluene100 °CGood researchgate.net
Ni(cod)₂ / LigandCyclopropylamine(Hetero)aryl chlorideK₃PO₄DioxaneRoom TempHigh researchgate.net
Cu(OAc)₂o-phenylenediamine2-bromophenylboronic acidEt₃NDCM50 °C48% nih.gov

Convergent Synthesis of the 3-[Amino(cyclopropyl)methyl]oxetan-3-ol Scaffold

Utilization of Oxetan-3-one in Reductive Amination Sequences

Oxetan-3-one is a versatile and commercially available building block for the synthesis of 3-substituted oxetanes. wikipedia.orgsigmaaldrich.com Reductive amination is a powerful and widely used method for the formation of C-N bonds, converting a ketone into an amine via an intermediate imine or enamine. mdpi.com This reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups. mdpi.com

In the context of synthesizing the target scaffold, a sequence beginning with the reductive amination of oxetan-3-one can be envisioned. The reaction involves condensing oxetan-3-one with a primary or secondary amine in the presence of a reducing agent. semanticscholar.org While a direct, one-step reductive amination to form the this compound structure is not feasible, this reaction serves as a critical initial step in a multi-step sequence to install the necessary amine functionality at the C3 position of the oxetane ring.

The choice of reducing agent is critical. Common reagents include sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation. mdpi.comkoreascience.kr Borohydride exchange resin (BER) has also been shown to be an effective and easily handled reagent for this transformation. koreascience.kr The reaction conditions are generally mild, which is important for preserving the strained oxetane ring, although the ring is known to be susceptible to opening under strongly acidic conditions. chemrxiv.org

Table 2: Reagents for Reductive Amination of Ketones

Reducing AgentTypical Amine PartnerKey AdvantagesReference
Sodium Cyanoborohydride (NaBH₃CN)Primary/Secondary AminesMild; selective for iminium ions over ketones. mdpi.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Primary/Secondary AminesMild, non-toxic, effective for a wide range of substrates. koreascience.kr
H₂ with Metal Catalyst (e.g., Pd/C, Ni)Ammonia, Primary/Secondary Amines"Green" reducing agent; scalable. mdpi.com
Borohydride Exchange Resin (BER)Dimethylamine, other aminesSimple work-up (filtration); tolerates many functional groups. koreascience.kr

Stereoselective Assembly of the Chiral Center and Control of Diastereoselectivity

The target molecule, this compound, contains a stereocenter at the carbon atom bearing the amino and cyclopropyl groups. The control of this stereocenter is a critical challenge in the synthesis of enantiomerically pure final compounds. Achieving high stereoselectivity often relies on the use of chiral auxiliaries, catalysts, or reagents.

One of the most effective strategies for the diastereoselective synthesis of amines is the use of chiral N-tert-butanesulfinyl imines. nih.gov This methodology involves the condensation of a ketone or aldehyde with a chiral N-tert-butanesulfinamide to form a chiral sulfinyl imine. The subsequent nucleophilic addition to this imine is highly stereodirected by the bulky and chiral sulfinyl group.

In a synthetic route toward this compound, an oxetane-based precursor bearing an imine functionalized with a chiral auxiliary could be employed. For example, a precursor like oxetane-3-carbaldehyde could be condensed with (R)- or (S)-2-methylpropane-2-sulfinamide. The subsequent addition of a nucleophilic cyclopropyl reagent (e.g., cyclopropylmagnesium bromide or cyclopropyllithium) would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.gov The auxiliary can then be readily cleaved under mild acidic conditions to reveal the free primary amine, yielding the desired product with high enantiomeric excess. This approach provides a reliable and predictable method for establishing the absolute stereochemistry of the newly formed chiral center.

Advanced Synthetic Transformations for Functionalization of the Core

Once the this compound scaffold has been assembled, its constituent functional groups—the primary amine, the tertiary alcohol, and the oxetane ring—serve as handles for further synthetic elaboration to create a library of analogues. A systematic exploration of the reactivity of the core structure is essential for its application in drug discovery programs. chemrxiv.org

The primary amine is a versatile functional group that can undergo a wide range of transformations. Standard reactions include N-acylation with acyl chlorides or anhydrides to form amides, N-alkylation with alkyl halides, and reductive amination with aldehydes or ketones to yield secondary or tertiary amines.

The tertiary hydroxyl group can also be modified, although its sterically hindered nature may require more forcing conditions. It can be converted into ethers via Williamson ether synthesis or esterified to form esters. Mesylation or tosylation of the alcohol can also be achieved, transforming the hydroxyl into a good leaving group for subsequent nucleophilic substitution reactions. chemrxiv.org

The oxetane ring itself is generally stable under neutral and basic conditions but is prone to ring-opening under acidic conditions. chemrxiv.org This inherent reactivity must be considered when planning synthetic transformations. However, the stability of 3,3-disubstituted oxetanes towards a wide variety of common synthetic reagents and conditions (including oxidation, reduction, and C-C bond formation) has been systematically studied, providing a roadmap for the advanced functionalization of the core scaffold while preserving the four-membered ring. chemrxiv.org

Table of Compounds

Detailed Mechanistic investigations and Chemical Reactivity of this compound Remain Largely Undocumented in Publicly Available Scientific Literature.

The inherent strain of the four-membered oxetane ring suggests a propensity for ring-opening reactions under both acidic and nucleophilic conditions. In theory, acid catalysis would involve protonation of the oxetane oxygen, activating the ring toward nucleophilic attack. The regioselectivity of such an attack would be influenced by the electronic and steric effects of the substituents at the C3 position. Nucleophilic attack would likely target one of the methylene carbons of the oxetane ring, leading to the cleavage of a carbon-oxygen bond.

The primary amino group in this compound is expected to exhibit typical nucleophilic and basic properties. Its reactivity would be influenced by the adjacent stereocenter and the electron-withdrawing effect of the nearby hydroxyl group. The basicity of the amine, and therefore its protonation state at physiological pH, would be a key determinant of its reactivity and interaction with biological targets.

Furthermore, the susceptibility of the oxetane ring to enzymatic hydrolysis, for instance by microsomal epoxide hydrolase, presents an interesting area for metabolic investigation. However, no specific studies confirming or detailing such a metabolic pathway for this compound have been published.

Without dedicated research on this specific molecule, any discussion of its chemical reactivity, including ring-opening pathways and the influence of its unique structural motifs on the reactivity of its functional groups, remains speculative. The generation of data tables or a detailed, authoritative article on its chemical behavior is not possible based on the current body of scientific literature. Further experimental investigation is required to elucidate the chemical and metabolic characteristics of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Amino Cyclopropyl Methyl Oxetan 3 Ol

Transformations Involving the Cyclopropyl (B3062369) Group

The cyclopropyl group, particularly when adjacent to an amino group (a cyclopropylamine (B47189) motif), is a site of significant chemical reactivity. Its high ring strain (approximately 27 kcal/mol) makes it susceptible to reactions that lead to ring cleavage, as this relieves the strain.

The opening of the cyclopropane (B1198618) ring in structures analogous to 3-[Amino(cyclopropyl)methyl]oxetan-3-ol can proceed through several mechanistic pathways, primarily involving radical or cationic intermediates.

Cationic Ring-Opening: Under acidic conditions, protonation of the amino group can facilitate the cleavage of the cyclopropane ring. Studies on similar cyclopropylamine structures show that cleavage of a distal bond (C2-C3) can occur in superacidic media, driven by the strong electron-withdrawing nature of the ammonium group and charge-charge repulsion effects. nih.gov The resulting carbocation can then be trapped by nucleophiles. In biological systems, enzymatic oxidation can also lead to the formation of reactive intermediates that undergo ring-opening.

Radical Ring-Opening: The formation of a radical cation on the nitrogen atom is another established mechanism for the ring-opening of cyclopropylamines. acs.org This process can be initiated by one-electron oxidation. The resulting intermediate readily undergoes cleavage of the three-membered ring to form a more stable, delocalized radical. beilstein-journals.orgnih.gov This pathway is particularly relevant in metabolic studies and in photoredox catalysis. nih.gov The reaction cascade often involves the addition of a radical to the cyclopropyl group, followed by ring-opening to a terminal alkyl radical, which can then undergo further reactions like intramolecular cyclization. nih.gov

The table below summarizes potential conditions and products for the ring-opening of the cyclopropyl group based on established chemistry.

Reaction Type Typical Conditions Key Intermediate Potential Product Type
Acid-CatalyzedStrong acids (e.g., HCl, H₂SO₄, superacids)Cyclopropylcarbinyl cationAcyclic amino alcohol (after nucleophilic trapping)
Oxidative (Enzymatic)Cytochrome P450 enzymes, NADPHRadical cationRing-opened metabolites, GSH adducts
Photoredox CatalysisVisible light, photocatalyst (e.g., Ir or Ru complexes), radical initiatorAlkyl radicalFunctionalized acyclic amines

The cyclopropylmethylamino moiety is prone to rearrangement reactions, which are often mechanistically linked to the ring-opening process. The key intermediate governing these transformations is the cyclopropylcarbinyl cation. This non-classical carbocation is known to exist in equilibrium with homoallyl and cyclobutyl cations, providing pathways to various rearranged products. nih.govbeilstein-journals.org

Formation of a cyclopropylcarbinyl cation from this compound could be triggered by the departure of a leaving group (e.g., after protonation of the hydroxyl group under acidic conditions) or through other cationic processes. Once formed, this intermediate can undergo rapid skeletal reorganization. nih.govresearchgate.netrsc.org For instance, migration of one of the cyclopropane bonds can lead to a more stable cyclobutyl cation. beilstein-journals.org Such rearrangements are fundamental in both synthetic methodology and biosynthetic pathways. nih.govrsc.orgnih.gov

In some cases, the oxidation of cyclopropylamines can form nitrenium ions, which are also highly reactive and can undergo unique rearrangements, such as ring expansion to form azetium ions or elimination of ethylene to yield isonitriles. chemrxiv.org

The following table illustrates potential rearrangement products originating from a cyclopropylcarbinyl cation intermediate.

Intermediate Rearrangement Type Potential Product Structure
Cyclopropylcarbinyl CationHomoallylic RearrangementHomoallylic amine
Cyclopropylcarbinyl CationCyclopropylcarbinyl-Cyclobutyl RearrangementCyclobutylamine derivative
Nitrenium IonRing ExpansionAzetidinium derivative

Stability Studies of the 3,3-Disubstituted Oxetane (B1205548) Core

The oxetane ring in this compound features a 3,3-disubstituted pattern, which is generally recognized to confer greater stability compared to other substitution patterns. acs.orgnih.gov This enhanced stability is attributed to steric hindrance, where the substituents at the C3 position block the trajectory for an external nucleophile to attack the C-O σ* antibonding orbital, a key step in many ring-opening reactions. nih.gov

Comprehensive studies on the chemical tolerance of 3,3-disubstituted oxetanes have shown they are robust under a variety of conditions, including many oxidation, reduction, alkylation, and acylation reactions. chemrxiv.orgrsc.org They also exhibit good stability under many basic conditions. rsc.org

However, the primary vulnerability of the oxetane ring is its susceptibility to ring-opening under acidic conditions. acs.orgnih.gov This degradation is often initiated by protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. In the case of this compound, this instability may be exacerbated by the presence of the adjacent amino and hydroxyl groups, which can act as internal nucleophiles to facilitate an intramolecular ring-opening cascade. acs.orgnih.gov For example, under acidic conditions, protonation of the oxetane oxygen could be followed by intramolecular attack by the tertiary alcohol, leading to a rearranged product.

The stability of the oxetane core is therefore highly dependent on the pH of the environment. While stable under neutral and basic conditions, it is expected to degrade upon exposure to strong acids or high temperatures. acs.org

The table below provides a summary of the expected stability of the 3,3-disubstituted oxetane core in this compound under various chemical environments.

Condition Reagents/Environment Expected Stability Potential Degradation Pathway
Strong Acid1 M HCl, 37 °CLowAcid-catalyzed intramolecular or intermolecular ring-opening
Strong Base1 M NaOH, 80 °CHighGenerally stable
Neutral AqueousWater, pH 7, 80 °CHighGenerally stable
Reducing ConditionsNaBH₄, LiAlH₄HighGenerally stable
Oxidizing Conditionsm-CPBA, PCCModerate to HighPotential for N-oxidation, but oxetane core likely stable

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Stereochemical Impact on Molecular Recognition

Unsubstituted oxetane (B1205548) is a nearly planar molecule, but the introduction of substituents at the 3-position, as seen in this compound, induces a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.orgillinois.edu This puckering contributes significantly to the molecule's three-dimensionality. The 3,3-disubstituted pattern, featuring both a hydroxyl group and a cyclopropylaminomethyl side chain, creates a rigid scaffold. Computational studies have suggested that the oxetane ring can act as a "conformational lock," rigidifying the local structure and presenting appended functional groups in a well-defined spatial orientation. acs.orgnih.gov

The stereochemistry at the chiral center, where the amino and cyclopropyl (B3062369) groups are attached, is critical for molecular recognition. The distinct spatial arrangement of the amino, cyclopropyl, and oxetane-tethered methylene groups in each enantiomer will result in differential binding affinities to a chiral biological target, such as an enzyme active site or a receptor pocket. The precise orientation of key interacting groups, like the amine and hydroxyl, is determined by this stereochemistry, directly impacting the molecule's ability to form specific hydrogen bonds and other favorable interactions required for biological activity.

Modulation of Molecular Properties through Oxetane Incorporation

The inclusion of an oxetane ring is a deliberate design choice to modulate a molecule's physicochemical properties in several advantageous ways. sonar.chresearchgate.net

Influence on Hydrogen Bonding Capabilities

The oxetane moiety is an excellent hydrogen bond acceptor. acs.orgnih.gov The inherent strain in the four-membered ring exposes the lone pairs of the oxygen atom, making it a more effective hydrogen bond acceptor than less strained cyclic ethers and even many carbonyl functional groups. acs.orgnih.govbeilstein-journals.org In the context of 3-[Amino(cyclopropyl)methyl]oxetan-3-ol, the oxetane oxygen can engage in crucial interactions within a protein binding site. Furthermore, the molecule possesses two hydrogen bond donors—the amino group and the tertiary alcohol—enhancing its potential for a robust hydrogen bonding network with a biological target. Docking studies of various oxetane-containing molecules have confirmed their ability to form favorable hydrogen bonds with protein residues. nih.gov

Steric and Electronic Effects of the Oxetane Ring

The oxetane ring imparts significant steric and electronic effects. The 3,3-disubstitution pattern provides steric bulk, which can enhance metabolic stability by shielding adjacent, metabolically labile sites from enzymatic degradation. acs.orgnih.gov This substitution pattern is noted to be the most stable arrangement for oxetanes. nih.govacs.org

Electronically, the oxygen atom in the oxetane ring exerts a powerful inductive electron-withdrawing effect. nih.gov This effect propagates through the sigma bonds to the 3-position, significantly influencing the properties of attached functional groups. For the amino group in this compound, this electron-withdrawing effect lowers its basicity (pKa). Studies have shown that an oxetane positioned alpha to an amine can reduce its pKa by as much as 2.7 units, making it approximately 500 times less basic. nih.gov This modulation of basicity is a critical tool in drug design for optimizing properties like solubility, cell permeability, and off-target activity.

Table 1: Physicochemical Impact of Oxetane Incorporation
PropertyEffect of Oxetane RingRationaleReference
Hydrogen BondingStrong H-bond acceptorStrained C-O-C bond angle exposes oxygen lone pairs. acs.orgnih.gov
Basicity (pKa) of Adjacent AmineDecreasedStrong inductive electron-withdrawing effect from the oxetane oxygen. nih.gov
Metabolic StabilityOften Increased3,3-disubstitution provides steric shielding of metabolically weak spots. acs.orgnih.gov
Three-DimensionalityIncreasedIntroduction of a puckered, sp³-rich scaffold. nih.govacs.org

Impact on Molecular Three-Dimensionality

A prominent trend in modern drug discovery is the move away from flat, aromatic molecules towards more three-dimensional, sp³-rich structures. nih.gov Increased three-dimensionality is associated with improved target selectivity and better pharmacokinetic profiles. The incorporation of an oxetane ring is a highly effective strategy for increasing the fraction of sp³-hybridized atoms and imparting a non-planar, rigid conformation to a molecule. nih.govacs.org The defined, puckered geometry of the 3,3-disubstituted oxetane in this compound ensures that the appended functional groups are projected into distinct regions of three-dimensional space, allowing for more specific and potentially higher-affinity interactions with complex biological targets.

Cyclopropylamine (B47189) as a Functional Group in Molecular Interactions

The cyclopropylamine moiety is not merely a structural component; it is a well-established pharmacophore known for its role in enzyme inhibition. nih.govnih.gov

Mechanisms of Action Involving Cyclopropylamine Derivatives in Enzyme Inhibition

Cyclopropylamines are classic examples of mechanism-based inhibitors, also known as suicide inhibitors, particularly for flavin-dependent enzymes like monoamine oxidases (MAOs) and heme-containing enzymes like cytochromes P450 (CYPs). nih.govfrontiersin.orghyphadiscovery.com The inhibitory mechanism relies on the high ring strain of the cyclopropyl group.

The generally accepted mechanism proceeds through the following key steps:

Enzymatic Oxidation: The enzyme's oxidative machinery (e.g., the flavin cofactor in MAO or the heme iron in CYP450) catalyzes a one-electron oxidation of the cyclopropylamine nitrogen, forming a nitrogen-centered radical cation. frontiersin.orgnih.gov

Ring Opening: The highly strained three-membered ring of this radical intermediate undergoes rapid fragmentation. This ring-opening process is thermodynamically favorable and results in the formation of a reactive carbon-centered radical. frontiersin.orghyphadiscovery.com

Covalent Modification: The newly formed carbon radical can then covalently bind to a component of the enzyme, such as the prosthetic group (e.g., the flavin) or a nearby amino acid residue in the active site. nih.govnih.gov

This covalent modification leads to the irreversible inactivation of the enzyme. While the single-electron transfer (SET) mechanism was widely accepted, more recent computational studies suggest that a proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT) may be a more favorable pathway in some enzyme systems, such as CYP450s. nih.govfrontiersin.org

Table 2: Proposed Mechanism of Enzyme Inhibition by Cyclopropylamines
StepDescriptionKey IntermediateReference
1One-electron oxidation of the amine nitrogen by the enzyme's cofactor.Nitrogen radical cation frontiersin.orgnih.gov
2Rapid fragmentation of the strained cyclopropane (B1198618) ring.Carbon-centered radical frontiersin.orghyphadiscovery.com
3Formation of a covalent bond between the inhibitor and the enzyme.Covalent enzyme-inhibitor adduct nih.govnih.gov

This mechanism-based inhibition is highly specific, as the reactive species is generated only within the active site of the target enzyme, minimizing off-target effects.

Role in Interacting with Specific Protein Targets (e.g., Histone Demethylases, Monoamine Oxidases)

The unique structural combination of a cyclopropylamine and an oxetane in this compound suggests a potential for interaction with specific protein targets, most notably histone demethylases and monoamine oxidases. The rationale for this is rooted in the established roles of these functional groups in known inhibitors of these enzyme families.

Histone Demethylases:

Lysine-specific demethylase 1 (LSD1 or KDM1A) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation and has emerged as a significant target in cancer therapy. rjpbr.com A prominent class of LSD1 inhibitors is based on the structure of tranylcypromine, which features a cyclopropylamine core. nih.govnih.gov This cyclopropane ring is fundamental to the mechanism of action, enabling covalent interaction with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site. nih.govnih.gov

In the context of this compound, the cyclopropylamine moiety is hypothesized to be the primary driver of interaction with histone demethylases like LSD1. The amino group is expected to engage in hydrogen bonding with key residues in the active site, while the cyclopropane ring positions the molecule for a potential covalent bond formation with the FAD cofactor.

Monoamine Oxidases:

Monoamine oxidases (MAOs) are another class of flavin-dependent enzymes responsible for the metabolism of neurotransmitters. nih.gov Similar to LSD1, MAOs are inhibited by compounds containing a cyclopropylamine scaffold, such as tranylcypromine. nih.gov Therefore, it is plausible that this compound could also exhibit inhibitory activity against MAO-A and MAO-B.

Design Strategies for Modulating Biological Activity through Structural Modifications of this compound Analogues

The design of analogues of this compound can be approached by systematically modifying its core components: the cyclopropane ring, the amine linker, and the oxetane ring. The goal of these modifications would be to enhance potency, selectivity, and drug-like properties.

Modifications of the Cyclopropane Ring:

The substitution pattern on the cyclopropane ring is a critical determinant of activity in related LSD1 inhibitors. nih.gov For analogues of this compound, introducing substituents at the position alpha to the amino group could significantly impact inhibitory potency. Electron-withdrawing or electron-donating groups could be explored to modulate the reactivity of the cyclopropylamine and its interaction with the FAD cofactor. researchgate.net

Table 1: Hypothetical SAR of Cyclopropane Ring Modifications

Analogue Modification Predicted LSD1 IC₅₀ (nM) Rationale for Predicted Activity
1a Unsubstituted (Parent) 500 Baseline activity from the core scaffold.
1b α-Methyl substitution 250 Increased steric bulk may enhance binding affinity.
1c α-Phenyl substitution 100 Potential for π-π stacking interactions in the active site.

| 1d | α-Fluoro substitution | 750 | Electron-withdrawing group may decrease reactivity. |

Modifications of the Amine Linker:

The nature of the amine linker can influence the compound's basicity and its ability to form hydrogen bonds. N-alkylation or N-acylation could be investigated to fine-tune these properties. For instance, N-methylation might enhance cell permeability, while N-acetylation could alter the hydrogen bonding profile.

Modifications of the Oxetane Ring:

The oxetane ring offers multiple avenues for modification to improve physicochemical properties. The hydroxyl group at the 3-position is a key site for derivatization. Etherification or esterification could be used to modulate lipophilicity and metabolic stability. nih.gov Furthermore, replacing the oxetane with other four-membered rings like azetidine or thietane could be explored to understand the impact of the heteroatom on activity and properties.

Table 2: Hypothetical SAR of Oxetane Ring Modifications

Analogue Modification Predicted Aqueous Solubility (mg/mL) Rationale for Predicted Property Change
2a 3-ol (Parent) 15 Baseline solubility from the polar hydroxyl and oxetane groups.
2b 3-methoxy 5 Increased lipophilicity due to etherification.
2c 3-O-acetate 2 Further increase in lipophilicity.
2d Oxetane replaced with Azetidine 25 Increased basicity may enhance solubility.

| 2e | Oxetane replaced with Thietane | 10 | Reduced polarity compared to oxetane. |

By systematically applying these design strategies and evaluating the resulting analogues, it would be possible to develop a comprehensive SAR profile for this novel class of compounds, leading to the identification of potent and selective inhibitors of histone demethylases and/or monoamine oxidases with optimized drug-like properties.

Advanced Methodologies for Spectroscopic and Chromatographic Analysis of 3 Amino Cyclopropyl Methyl Oxetan 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 3-[Amino(cyclopropyl)methyl]oxetan-3-ol, both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would provide a complete picture of the atomic connectivity.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The protons on the oxetane (B1205548) ring would likely appear as multiplets in the 4.0-5.0 ppm range, a characteristic region for protons attached to carbons adjacent to an ether oxygen in a strained ring. The single proton on the carbon bearing the amino and cyclopropyl (B3062369) groups (the α-proton) would likely appear as a multiplet, its chemical shift influenced by the adjacent amine and cyclopropyl moieties. The cyclopropyl protons would exhibit complex multiplets at a significantly upfield region (typically 0.2-1.0 ppm) due to their unique shielding environment. The protons of the amino (-NH₂) and hydroxyl (-OH) groups would appear as broad singlets that are exchangeable with D₂O.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The quaternary carbon of the oxetane ring bonded to the hydroxyl group would be found significantly downfield. The other carbons of the oxetane ring would resonate at a chemical shift characteristic of strained ethers (approximately 60-80 ppm). The carbons of the cyclopropyl group would appear at relatively upfield chemical shifts.

A hypothetical summary of expected NMR data is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is illustrative and shows expected values based on typical chemical shift ranges for the respective functional groups.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Oxetane CH₂4.0 - 5.0 (m)70 - 80
Oxetane C-OH-75 - 85
CH-NH₂2.5 - 3.5 (m)50 - 60
Cyclopropyl CH0.5 - 1.0 (m)10 - 20
Cyclopropyl CH₂0.2 - 0.8 (m)5 - 15
NH₂1.5 - 3.0 (br s)-
OH2.0 - 4.0 (br s)-

Mass Spectrometry Techniques for Compound Identification and Purity Assessment

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

For this compound, high-resolution mass spectrometry (HRMS), likely using electrospray ionization (ESI), would be used to confirm the exact mass of the protonated molecule, [M+H]⁺. This measurement would allow for the unambiguous determination of its elemental formula (C₇H₁₃NO₂).

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways. The protonated molecule would be isolated and subjected to collision-induced dissociation (CID), leading to predictable bond cleavages. Expected fragmentation would include the loss of water (H₂O) from the tertiary alcohol, the loss of ammonia (B1221849) (NH₃), and characteristic cleavages of the oxetane and cyclopropyl rings. Analyzing these fragment ions would provide definitive confirmation of the compound's structure and connectivity.

Table 2: Expected Mass Spectrometry Data for this compound This table presents hypothetical m/z values for the parent ion and plausible fragments.

Ion Formula Expected m/z Description
[M+H]⁺C₇H₁₄NO₂⁺144.10Protonated molecular ion
[M+H - H₂O]⁺C₇H₁₂NO⁺126.09Loss of water
[M+H - NH₃]⁺C₇H₁₁O₂⁺127.07Loss of ammonia
[C₄H₅O]⁺C₄H₅O⁺69.03Fragment from oxetane ring cleavage
[C₄H₈N]⁺C₄H₈N⁺70.06Fragment from cyclopropyl-methylamine moiety

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands. A broad band in the range of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol and the N-H stretching of the primary amine. The C-O stretching of the tertiary alcohol and the ether linkage of the oxetane ring would produce strong signals in the fingerprint region, typically between 1050-1250 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H and N-H stretches are often weak in Raman, the symmetric vibrations of the cyclopropyl and oxetane rings would be expected to produce distinct and characteristic signals.

Table 3: Principal Expected IR Absorption Bands for this compound This table shows representative frequency ranges for the key functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching3200 - 3600 (Broad)
N-H (Amine)Stretching3200 - 3500 (Medium)
C-H (Cyclopropyl)Stretching~3100
C-H (Aliphatic)Stretching2850 - 3000
N-H (Amine)Bending1590 - 1650
C-O (Ether)Stretching1050 - 1150 (Strong)
C-O (Alcohol)Stretching1000 - 1200 (Strong)

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive and detailed structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles.

The analysis would confirm the puckered conformation of the four-membered oxetane ring, a feature of such strained systems. fishersci.com It would also establish the relative stereochemistry at the chiral centers, if applicable, and provide insight into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, that govern the crystal packing.

Table 4: Illustrative Data Obtained from X-ray Crystallography This table lists the types of parameters determined by this method.

Parameter Description
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Bond LengthsPrecise distances between bonded atoms (e.g., C-O, C-N, C-C)
Bond AnglesAngles between three connected atoms (e.g., C-O-C, C-C-N)
Torsional AnglesDihedral angles defining molecular conformation
Hydrogen BondingGeometry of intermolecular hydrogen bonds

Chromatographic Methods for Separation and Purification

Chromatographic techniques are indispensable for the separation, purification, and purity analysis of chemical compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. Due to the compound's polar nature, reversed-phase HPLC (RP-HPLC) using a C18 column would be a suitable method. An aqueous mobile phase with an organic modifier like acetonitrile (B52724) or methanol, likely buffered and containing an ion-pairing agent to ensure good peak shape for the basic amine, would be employed. A UV detector would be used for detection, although detection at low wavelengths (~200-210 nm) might be necessary due to the lack of a strong chromophore. Preparative HPLC could also be used for final purification.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility and polar nature of the amino and hydroxyl groups. However, analysis is possible after derivatization. Silylation of the -OH and -NH₂ groups with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would produce a more volatile and thermally stable derivative suitable for GC separation and subsequent identification by mass spectrometry. nist.gov This method is highly sensitive and can be used to detect and identify trace-level impurities.

Table 5: Representative Chromatographic Conditions for Analysis This table outlines typical starting parameters for method development.

Technique Parameter Typical Condition
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
GC-MS DerivatizationBSTFA
ColumnDB-5ms or similar non-polar capillary column
Carrier GasHelium
Temperature Program100°C to 280°C gradient
IonizationElectron Ionization (EI) at 70 eV

Computational Chemistry and Modeling Approaches for 3 Amino Cyclopropyl Methyl Oxetan 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, orbital energies, charge distribution, and reactivity indices, offering a granular view of chemical behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-[Amino(cyclopropyl)methyl]oxetan-3-ol, DFT studies are instrumental in predicting its reactivity and metabolic fate. By mapping out potential reaction pathways, such as oxidation, reduction, or ring-opening of the oxetane (B1205548) moiety, researchers can identify the most energetically favorable routes.

DFT calculations can precisely model the transition states of these reactions, providing critical information about the activation energies involved. For instance, the stability of the oxetane ring, a key feature of the molecule, can be assessed under various chemical conditions. rsc.org The inherent ring strain of the oxetane (approximately 106 kJ/mol) makes it susceptible to ring-opening reactions, and DFT can elucidate the mechanisms and energetic barriers for such processes, which is vital for understanding potential metabolic liabilities. nih.gov

Table 1: Hypothetical DFT-Calculated Activation Energies for Potential Reactions of this compound

Reaction PathwayFunctional/Basis SetSolvent ModelCalculated Activation Energy (kcal/mol)
Oxetane Ring Opening (Acid-Catalyzed)B3LYP/6-31G(d)PCM (Water)15.2
N-dealkylationB3LYP/6-31G(d)PCM (Water)25.8
Cyclopropyl (B3062369) Ring OxidationM06-2X/6-311+G(d,p)SMD (Water)32.5
Hydroxyl Group OxidationB3LYP/6-31G(d)PCM (Water)28.1

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar functional groups.

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis of this compound is crucial for understanding how it presents its functional groups for interaction with a biological target. Quantum chemical methods can be used to perform a systematic search of the conformational space to identify stable, low-energy conformers.

The puckered nature of the oxetane ring and the rotational freedom around the single bonds connecting the cyclopropyl and amino groups give rise to a complex conformational landscape. acs.org By calculating the potential energy surface, researchers can identify the global and local energy minima, which represent the most probable conformations of the molecule in a given environment. This information is a prerequisite for more advanced modeling techniques like molecular docking.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule's conformations, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational flexibility and interactions with the surrounding environment, such as water molecules.

For this compound, MD simulations can reveal how the molecule samples different conformations in an aqueous solution, providing insights into its dynamic equilibrium. The simulations can also characterize the hydrogen bonding network formed between the molecule's polar groups (the amino and hydroxyl groups, and the oxetane oxygen) and water molecules. This is critical for understanding its solubility and desolvation penalty upon binding to a receptor. The presence of the oxetane ring is known to influence the aqueous solubility of compounds. nih.gov

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a cornerstone of structure-based drug design, enabling the prediction of how a ligand like this compound might interact with a protein target.

Given the structural motifs present in this compound, it could potentially target a range of enzymes, such as kinases or proteases. Molecular docking studies can be used to virtually screen this compound against the binding sites of various enzymes. These studies can predict the binding pose and affinity, highlighting key interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For example, the oxetane oxygen can act as a hydrogen bond acceptor, a feature that has been exploited in the design of enzyme inhibitors. nih.gov Similarly, the cyclopropyl group can engage in favorable hydrophobic interactions within a binding pocket. nih.gov

Table 2: Hypothetical Docking Scores and Key Interactions for this compound with a Kinase Target

Docking ProgramScoring FunctionPredicted Binding Affinity (kcal/mol)Key Hydrogen Bond InteractionsKey Hydrophobic Interactions
AutoDock VinaVina Score-7.8Amino group with Asp145; Hydroxyl group with Glu91Cyclopropyl group with Val23; Oxetane ring with Leu128
GOLDGoldScore65.4Oxetane oxygen with Lys46; Amino group with Asp145Cyclopropyl group with Ile143
GlideGlideScore-8.2Hydroxyl group with backbone CO of Val89Cyclopropyl group with Phe80

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information obtained from molecular docking studies.

In conjunction with experimental data, molecular docking can be a powerful tool to rationalize observed structure-activity relationships (SAR). If a series of analogues of this compound were synthesized and tested for biological activity, docking studies could help explain why certain modifications lead to an increase or decrease in potency. For instance, docking could reveal that a particular substitution pattern allows for an additional hydrogen bond with the target, or that another modification introduces steric hindrance. This iterative cycle of computational prediction and experimental validation is central to modern medicinal chemistry. dovepress.com

Future Research Directions and Translational Perspectives for 3 Amino Cyclopropyl Methyl Oxetan 3 Ol

Development of Novel Stereoselective Synthetic Pathways for Analogues

Future synthetic efforts should prioritize the development of efficient and stereoselective routes to access analogues of 3-[amino(cyclopropyl)methyl]oxetan-3-ol. Given that the introduction of the oxetane (B1205548) ring does not create a new stereocenter at the 3-position, the focus will be on controlling the stereochemistry of the aminocyclopropylmethyl side chain. researchgate.net Methodologies that allow for the diastereoselective and enantioselective synthesis of vicinal amino alcohols are particularly relevant. nih.gov

Key strategies could involve the asymmetric addition of cyclopropyl (B3062369) organometallic reagents to chiral N-protected α-amino aldehydes derived from oxetan-3-one. Alternatively, the stereoselective addition of nucleophiles to chiral imines containing the oxetane moiety could be explored. The development of catalytic asymmetric methods would be highly advantageous for accessing a diverse range of stereochemically defined analogues for structure-activity relationship (SAR) studies.

Exploration of Diverse Functionalizations and Hybrid Scaffolds Incorporating the Core

The core structure of this compound offers multiple points for chemical modification to explore new chemical space and develop hybrid scaffolds. The primary amine provides a versatile handle for a wide array of functionalization reactions, including acylation, sulfonylation, reductive amination, and arylation, to introduce diverse substituents. nih.gov Furthermore, the tertiary alcohol of the oxetane ring could be functionalized, for instance, through etherification or esterification, although the stability of the oxetane ring under various reaction conditions must be carefully considered. acs.orgnih.gov

An exciting avenue of research lies in the incorporation of the this compound motif into larger, more complex molecular architectures to create hybrid scaffolds. This could involve linking the core to other pharmacophoric fragments known to interact with specific biological targets. For example, the amine could be used to connect to heterocyclic systems or other privileged scaffolds in medicinal chemistry. Such hybrid molecules could exhibit novel pharmacological profiles by simultaneously engaging with multiple binding sites on a target protein or interacting with multiple targets in a disease pathway. nih.gov

Advanced Mechanistic Studies on Reactivity and Biological Transformations

A thorough understanding of the chemical reactivity and metabolic fate of this compound is crucial for its development as a therapeutic agent. The strained four-membered oxetane ring is susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of nucleophiles. acs.org Mechanistic studies should investigate the stability of the oxetane ring under physiologically relevant conditions and in the presence of various biological nucleophiles.

Furthermore, it is important to investigate the metabolic transformations that this compound may undergo in vivo. The oxetane moiety has been shown to influence the metabolic stability of molecules, often by blocking metabolically labile positions. sci-hub.seacs.org Studies using liver microsomes or hepatocytes can identify potential sites of metabolism on the molecule, such as oxidation of the cyclopropyl ring or N-dealkylation. Understanding these metabolic pathways will be critical for optimizing the pharmacokinetic properties of any resulting drug candidates.

Application as Chemical Probes for Investigating Biological Systems

The unique physicochemical properties conferred by the oxetane ring make this compound and its derivatives attractive candidates for the development of chemical probes. acs.org Chemical probes are essential tools for elucidating the function of proteins and interrogating biological pathways. By attaching a reporter group, such as a fluorescent dye or a biotin tag, to the this compound scaffold, researchers can create probes for use in a variety of biological assays.

For example, a fluorescently labeled analogue could be used in cellular imaging studies to determine the subcellular localization of a target protein. A biotinylated version could be employed in affinity purification experiments to identify the binding partners of a particular protein. The development of such chemical probes would not only advance our understanding of fundamental biology but could also aid in the validation of new drug targets.

Integration with Fragment-Based Drug Discovery and Target Identification Initiatives

The relatively low molecular weight and structural simplicity of this compound make it an ideal fragment for use in fragment-based drug discovery (FBDD) campaigns. acs.org FBDD is a powerful approach for identifying novel starting points for drug discovery programs. In this strategy, small, low-affinity fragments are screened for binding to a target protein, and promising hits are then elaborated into more potent lead compounds.

The this compound scaffold could be included in fragment libraries and screened against a wide range of biological targets. The oxetane moiety can provide favorable interactions with protein binding sites through hydrogen bonding and dipole interactions, while the cyclopropylamine (B47189) portion can explore hydrophobic pockets. nih.gov Once a fragment hit is identified, the diverse functionalization strategies discussed previously can be employed to grow the fragment into a more potent and selective ligand. This approach has the potential to identify novel inhibitors or modulators for challenging drug targets.

Q & A

Q. Methodology :

Solubility Screening : Use DMSO for stock solutions (≤10 mM) and dilute in PBS or cell culture media. Verify stability via HPLC .

Target Identification : Prioritize enzymes with binding pockets accommodating strained rings (e.g., proteases, kinases).

In Vitro Assays :

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Data Interpretation : Compare results with structurally similar oxetane derivatives (e.g., 3-(4-Aminophenyl)oxetan-3-yl methanol) to assess SAR .

Advanced: How can researchers address contradictions in reported reaction conditions for oxetane derivatives?

Case Study : suggests formaldehyde/ammonia for aminomethylation, but cyclopropyl groups may require milder conditions to avoid ring strain release.
Resolution :

  • Alternative Reagents : Use pre-formed cyclopropyl imines or Grignard reagents to bypass harsh amination steps.
  • Controlled pH : Conduct reactions at neutral pH to prevent acid-catalyzed decomposition of the cyclopropyl group .
    Validation : Perform DFT calculations to predict reaction pathways and compare with experimental outcomes .

Advanced: What safety protocols are critical when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for synthesis and purification steps.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washes, which may release toxic fumes .
  • Storage : Store at 2–8°C in airtight containers under nitrogen to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.